9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-
Description
Significance of the Purine (B94841) Scaffold in Chemical Biology and Medicinal Chemistry
The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most ubiquitous nitrogen-containing heterocycles in nature. Its fundamental importance is underscored by its presence as the core structure of adenine and guanine (B1146940), two of the four nucleobases that constitute the building blocks of nucleic acids, DNA and RNA. Beyond their role in genetics, purine derivatives are central to cellular metabolism and signaling. Adenosine triphosphate (ATP), the primary energy currency of the cell, and guanosine triphosphate (GTP), crucial for signal transduction, are both purine nucleotides.
This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry and drug discovery. The purine core provides a versatile framework that can be chemically modified at various positions to interact with a wide array of biological targets. Consequently, purine analogues have been successfully developed into a broad spectrum of therapeutic agents. These include anticancer drugs (e.g., 6-mercaptopurine), antiviral agents (e.g., acyclovir), immunosuppressants (e.g., azathioprine), and bronchodilators (e.g., theophylline). The ability of purine derivatives to mimic endogenous ligands and modulate the activity of enzymes and receptors makes them a continued focus of intensive research.
The following table provides a summary of the diverse biological activities associated with the purine scaffold:
| Biological Activity | Examples of Purine-Based Drugs/Compounds | Therapeutic Area |
| Anticancer | 6-Mercaptopurine, Fludarabine, Cladribine | Oncology |
| Antiviral | Acyclovir, Ganciclovir, Abacavir | Infectious Diseases |
| Immunosuppressive | Azathioprine | Organ Transplantation, Autoimmune Diseases |
| CNS Stimulant | Caffeine, Theophylline | Neurology, Pulmonology |
| Anti-gout | Allopurinol | Rheumatology |
Overview of Thiophene (B33073) Derivatives as Privileged Pharmacophores in Chemical Research
Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is another scaffold that holds a privileged status in medicinal chemistry. Its derivatives are integral components of a wide range of pharmaceuticals and biologically active compounds. The thiophene ring is often considered a bioisostere of the phenyl ring, meaning it can be substituted for a benzene ring in a drug molecule without a significant loss of biological activity, and in some cases, with improved potency and a more favorable pharmacokinetic profile.
The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can contribute to enhanced binding affinity. Furthermore, the thiophene nucleus is susceptible to a variety of chemical modifications, allowing for the fine-tuning of a molecule's properties. The versatility of thiophene chemistry has led to its incorporation into drugs with diverse therapeutic applications.
A number of FDA-approved drugs contain a thiophene moiety, highlighting its importance in drug design. Examples include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. The broad spectrum of biological activities exhibited by thiophene-containing compounds underscores their significance as pharmacophores in the development of new therapeutic agents.
The table below illustrates the range of pharmacological activities of thiophene derivatives:
| Pharmacological Activity | Examples of Thiophene-Containing Drugs |
| Antiplatelet | Clopidogrel, Ticlopidine |
| Antipsychotic | Olanzapine |
| Anti-inflammatory | Tiaprofenic acid, Tenoxicam |
| Anesthetic | Articaine |
| Anticonvulsant | Tiagabine |
Rationale for Academic Investigation of N9-Phenylmethyl and C6-Thienyl Purine Derivatives
The academic investigation of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- is driven by a rational drug design strategy that seeks to leverage the favorable properties of both the purine and thiophene scaffolds. The substitution pattern of this particular compound is of key interest for several reasons:
N9-Substitution: The N9 position of the purine ring is a common site for modification in the development of biologically active molecules. Alkylation or arylation at this position can significantly influence the compound's interaction with its biological target. The introduction of a phenylmethyl (benzyl) group at the N9 position can enhance lipophilicity, which may improve cell membrane permeability. Moreover, the benzyl (B1604629) group can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket, potentially increasing binding affinity and potency. Research on other 9-benzylpurines has demonstrated that this substitution can lead to a variety of biological activities, including antiviral and anticancer effects.
C6-Substitution: The C6 position of the purine ring is another critical site for chemical modification that can profoundly impact biological activity. The attachment of a 2-thienyl group at this position introduces a heterocyclic aromatic system with unique electronic and steric properties. As a bioisostere of a phenyl ring, the thienyl group can mimic the interactions of a phenyl substituent while potentially offering advantages in terms of metabolic stability and reduced toxicity. The sulfur atom of the thiophene ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
The combination of an N9-phenylmethyl group and a C6-thienyl group on the purine scaffold creates a novel chemical entity with the potential for unique biological activity. The academic investigation of this compound is aimed at exploring the synergistic effects of these two privileged pharmacophores and understanding the structure-activity relationships that govern their biological function.
Current Academic Research Landscape of Related Purine Analogues
The academic research landscape is rich with studies on purine analogues with substitutions at the N9 and C6 positions, providing a strong context for the investigation of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-.
Research on 9-benzylpurine derivatives has explored a wide range of substituents at the C6 position. For instance, 9-benzyl-6-(dimethylamino)-9H-purines have been synthesized and evaluated for their antirhinovirus activity. nih.gov These studies have shown that the nature of the substituent at the C2 position can significantly impact antiviral potency. nih.gov Other research has focused on 9-benzyl-8-hydroxypurines with various C6-substituents to investigate their potential as interferon-inducing agents.
Similarly, there is a growing body of research on purines with heterocyclic substituents at the C6 position . For example, 6-heterocyclic-substituted purines have been investigated as modifiers of cardiac sodium channels. nih.gov In a notable study, 9-benzyl-6-(2-furyl)purines were synthesized and showed promising activity against Mycobacterium tuberculosis. acs.org This research is particularly relevant as furan is another five-membered heterocycle, and these findings suggest that C6-heterocyclic purines are a promising class of compounds for further investigation.
The table below summarizes the research on some related purine analogues:
| Purine Analogue Class | Biological Activity Investigated | Key Findings | Reference |
| 9-Benzyl-6-(dimethylamino)purines | Antirhinovirus | Introduction of a 2-chloro substituent significantly increased antiviral activity. | nih.gov |
| 9-Benzyl-6-(2-furyl)purines | Antimycobacterial | Good inhibitory activity against M. tuberculosis, enhanced by a 2-chloro substituent. | acs.org |
| 6-Heterocyclic-substituted purines | Cardiac sodium channel modification | 5-membered heterocyclic substituents at the C6-position were found to be optimal for activity. | nih.gov |
| 2,6,9-Trisubstituted purines | Anticancer | An arylpiperazinyl system at the C6 position was beneficial for cytotoxic activity. |
The existing body of literature on related purine analogues provides a strong foundation for the academic investigation of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-. By combining the well-established N9-benzyl moiety with the promising C6-thienyl pharmacophore, researchers aim to explore new chemical space and potentially identify novel compounds with significant therapeutic potential.
Structure
3D Structure
Properties
CAS No. |
160516-05-2 |
|---|---|
Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9-benzyl-6-thiophen-2-ylpurine |
InChI |
InChI=1S/C16H12N4S/c1-2-5-12(6-3-1)9-20-11-19-15-14(13-7-4-8-21-13)17-10-18-16(15)20/h1-8,10-11H,9H2 |
InChI Key |
PAAXDEJAQCUKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CS4 |
Origin of Product |
United States |
Synthetic Methodologies for 9h Purine, 9 Phenylmethyl 6 2 Thienyl and Analogues
General Synthetic Routes to Purine (B94841) Derivatives
The construction of the purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be achieved through several well-established pathways. These methods offer versatility in accessing a wide array of substituted purine analogs.
Synthesis from Pyrimidine and Imidazole Precursors
A predominant and highly adaptable method for constructing the purine core involves the sequential or convergent synthesis from appropriately substituted pyrimidine and imidazole precursors. nih.gov This strategy allows for the introduction of desired functionalities on each ring system prior to their fusion into the final purine structure.
One common approach begins with a substituted pyrimidine, often a diaminopyrimidine derivative. For instance, the synthesis of novel 6,8,9-trisubstituted purine analogues starts from 4,6-dichloro-5-nitropyrimidine. tubitak.gov.tr This starting material undergoes a series of reactions, including nucleophilic substitution and reduction of the nitro group, to form a 4,5-diaminopyrimidine (B145471) intermediate. acs.orgnih.govacs.org This intermediate is then cyclized with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the imidazole portion of the purine ring. acs.orgnih.govacs.org
Alternatively, the synthesis can commence from an imidazole precursor. mdpi.com For example, 4-nitroimidazole (B12731) can be transformed into 4-aminoimidazole-5-carbaldehyde oximes. mdpi.com These intermediates, upon reduction of the nitro group, can be cyclized to afford the purine ring system. mdpi.com This method provides a route to purines that may not be readily accessible through pyrimidine-based strategies. The choice between a pyrimidine or imidazole starting point often depends on the desired substitution pattern on the final purine molecule.
Synthesis from Acyclic Precursors
While less common for the specific target compound, the synthesis of the purine ring system can also be accomplished from acyclic precursors. This approach involves the stepwise construction of the bicyclic system from simple, non-cyclic starting materials. The process typically requires a series of condensation and cyclization reactions to build first one ring and then the other.
This method is a fundamental process in the de novo biosynthesis of purine nucleotides in biological systems, where the purine ring is assembled on a ribose-5-phosphate (B1218738) scaffold from simple precursors like amino acids (glycine, glutamine, and aspartate), CO2, and formate. news-medical.netnih.govyoutube.comyoutube.com While biomimetic chemical syntheses from acyclic precursors are possible, they are often complex and may not be the most efficient route for preparing highly substituted, non-natural purine derivatives compared to the convergent strategies using pyrimidine or imidazole building blocks.
Strategies for N9-Substitution in Purine Systems
The introduction of a substituent at the N9 position of the purine ring is a crucial step in the synthesis of many biologically active purine derivatives, including 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-. The regioselectivity of this substitution can be challenging, as alkylation can also occur at the N7 position. ub.eduacs.org Several methodologies have been developed to favor or exclusively achieve N9-substitution.
N-Alkylation Methodologies: Alkyl Halides in the Presence of Base
A widely used and straightforward method for N9-alkylation involves the reaction of a purine with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base. nih.gov Common bases used for this transformation include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). rsc.org
The reaction proceeds via the deprotonation of the purine N-H bond by the base, generating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. While this method is effective, it can sometimes lead to a mixture of N9 and N7 alkylated products. ub.eduacs.org The ratio of these isomers can be influenced by factors such as the nature of the purine substituents, the alkyl halide, the base, the solvent, and the reaction temperature. ub.eduacs.org For instance, the presence of bulky substituents at the C6 position of the purine can sterically hinder attack at N7, thereby favoring N9-alkylation. ub.edu
| Reaction | Reagents and Conditions | Outcome | Reference |
| N9-alkylation of 6-chloro-2-fluoro-9H-purine | Alkyl halide, K2CO3, DMF, room temperature | Mixture of N7 and N9 alkylated products | rsc.org |
| N9-alkylation of 6-chloropurine (B14466) | Benzyl halide | Synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | nih.gov |
| N-alkylation of purines | Alkyl halides, basic medium | Can lead to a mixture of N7 and N9 isomers | ub.edu |
Mitsunobu Reaction for N9-Alkylation
The Mitsunobu reaction offers an alternative and often highly regioselective method for the N9-alkylation of purines. ub.edu This reaction utilizes an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org
In this process, the triphenylphosphine and the azodicarboxylate activate the alcohol to form a good leaving group. The purine then acts as the nucleophile, displacing the activated alcohol in a reaction that generally proceeds with inversion of configuration at the alcohol's stereocenter. wikipedia.orgorganic-chemistry.org The Mitsunobu reaction is particularly useful for introducing secondary alkyl groups and often provides high yields of the N9-alkylated product with minimal formation of the N7 isomer. researchgate.net However, this method can sometimes require long reaction times. ub.edu
| Reactants | Reagents | Product | Key Features | Reference |
| Alcohol, Carboxylic Acid | Triphenylphosphine, DEAD or DIAD | Ester | Inversion of stereochemistry at the alcohol | wikipedia.org |
| Purine, Alcohol | Triphenylphosphine, DEAD or DIAD | N9-Alkylpurine | High regioselectivity for N9, can be slow | ub.eduresearchgate.net |
Polymer-Supported Synthetic Approaches for N9-Substituted Purines
Solid-phase synthesis has emerged as a powerful tool for the preparation of libraries of N9-substituted purine derivatives. acs.orgnih.govacs.org This methodology involves attaching a suitable starting material to a solid support, such as a polymer resin, and then carrying out a sequence of reactions to build the desired purine analog.
A typical polymer-supported synthesis of N9-substituted purines might start with a polymer-supported amine. acs.orgnih.gov This amine can be acylated with an amino acid, followed by arylation with a dichloropyrimidine derivative like 4,6-dichloro-5-nitropyrimidine. acs.orgnih.govacs.org Subsequent steps, including nucleophilic substitution, reduction of the nitro group, and cyclization to form the purine ring, are all performed while the molecule is attached to the solid support. acs.orgnih.govacs.org Finally, the desired N9-substituted purine is cleaved from the resin. This approach offers several advantages, including the ability to drive reactions to completion by using excess reagents and the simplification of purification, as byproducts and excess reagents can be easily washed away. acs.orgnih.govacs.org This makes polymer-supported synthesis particularly well-suited for combinatorial chemistry and the generation of diverse compound libraries for biological screening. acs.org
| Starting Material | Key Steps | Advantages | Reference |
| Polymer-supported amines | Acylation, Arylation with dichloropyrimidine, Nitro group reduction, Cyclization, Cleavage | Efficient library synthesis, Simplified purification | acs.orgnih.govacs.org |
Strategies for C6-Substitution in Purine Systems
The functionalization of the C6 position of the purine ring is a cornerstone in the synthesis of a vast array of biologically active molecules. Starting from readily available purine derivatives, such as 6-chloropurine, various substituents can be introduced, including the key 2-thienyl group.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the modification of purine systems, particularly at the C6 position. nih.gov This position is activated towards nucleophilic attack, especially when a good leaving group, such as a halogen, is present. The reaction involves the addition of a nucleophile to the electron-deficient purine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov
For the synthesis of purine analogues, this strategy is frequently employed to introduce nitrogen, oxygen, or sulfur nucleophiles. For instance, the reaction of 6-chloropurine derivatives with amines, alkoxides, or thiols provides access to 6-amino, 6-alkoxy, and 6-thio-substituted purines, respectively. nih.govnih.gov While direct substitution with a carbanion derived from thiophene (B33073) is not a standard approach due to the electronics of the thiophene ring, SNAr reactions serve as the primary route to precursors for further C-C bond-forming reactions. rsc.org The reactivity of halopurines in SNAr reactions is influenced by the nature of the halogen and the electronic properties of the nucleophile and the purine core. nih.gov
A typical starting material for the synthesis of the title compound is 9-benzyl-6-chloropurine, which can be prepared by the alkylation of 6-chloropurine with benzyl bromide in the presence of a base like potassium carbonate. rsc.org
Introduction of Thiophene Moieties at C6
The introduction of a thiophene ring at the C6 position of a purine is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopurine with a thiophene boronic acid or its ester derivative. For the synthesis of 9-(phenylmethyl)-6-(2-thienyl)-9H-purine, 9-benzyl-6-chloropurine can be reacted with thiophene-2-boronic acid. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govtubitak.gov.tr The choice of solvent and base can be critical; for example, electron-rich arylboronic acids often give good results in toluene (B28343) with anhydrous potassium carbonate, whereas aqueous conditions may be preferable for other substrates. nih.gov
Stille Coupling: An alternative and powerful method is the Stille coupling, which pairs a halopurine with an organotin reagent, such as 2-(tributylstannyl)thiophene. nih.gov This reaction is also catalyzed by a palladium complex, often Pd(PPh₃)₄. nih.gov Stille couplings have been successfully used to synthesize 6-(2-thienyl)purine nucleoside derivatives from the corresponding 6-iodopurine (B1310063) nucleosides, demonstrating the viability of this approach for creating the C6-thiophene bond. nih.govrsc.org The synthesis of 9-aryl- and 9-benzyl-6-(2-furyl)purines has also been accomplished via Stille coupling, highlighting the method's applicability to closely related structures.
The general conditions for these cross-coupling reactions are summarized in the table below.
| Coupling Reaction | Purine Substrate | Thiophene Reagent | Catalyst | Base/Additive | Solvent | Typical Yield |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 9-Benzyl-6-chloropurine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene or DME/H₂O | Moderate to Good nih.govtubitak.gov.tr |
| Stille | 6-Iodopurine derivative | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Dioxane or DMF | Good nih.govrsc.org |
Advanced Synthetic Transformations on the Purine Nucleus and Thiophene Moiety
Following the successful installation of the thiophene ring, further modifications can be undertaken on both the purine and thiophene moieties to generate a library of analogues for structure-activity relationship (SAR) studies.
Functionalization at Alpha and Beta Positions of the Thiophene Nucleus
Once the 6-(2-thienyl)purine core is assembled, the thiophene ring itself can be further functionalized. Thiophenes are known to undergo electrophilic substitution reactions, primarily at the C5 position (alpha to the sulfur and adjacent to the purine linkage), which is the most electron-rich and sterically accessible position. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide) can introduce a handle for subsequent cross-coupling reactions.
Alternatively, directed ortho-metalation (DoM) can be employed. Treatment of the 6-(2-thienyl)purine with a strong base like n-butyllithium could potentially lead to deprotonation at the C3 position (beta to the sulfur) if the purine nitrogen atoms can direct the lithiation. This lithiated intermediate can then be trapped with various electrophiles to introduce a range of substituents. While specific examples on the 6-(2-thienyl)purine system are not extensively documented, these are standard strategies in thiophene chemistry.
Cross-Coupling Reactions (e.g., Sonogashira, Stille)
The purine and thiophene rings, once functionalized with halides or other suitable groups, can undergo further cross-coupling reactions to build more complex architectures.
Sonogashira Coupling: If a halogen is present on the purine (e.g., at the C2 position) or has been introduced onto the thiophene ring, the Sonogashira coupling can be used to install an alkyne substituent. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This method is valuable for extending the conjugation of the system or for introducing functionalities for further transformations like click chemistry.
Stille Coupling: The Stille reaction is highly versatile and can be used to form C-C bonds between two sp²-hybridized carbons. nih.gov For example, a 2-chloro-9-benzyl-6-(5-bromo-2-thienyl)-9H-purine (prepared via bromination of the thiophene ring) could be coupled with various organostannanes to introduce aryl, heteroaryl, or vinyl groups at the C5 position of the thiophene. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄. nih.gov The main drawback of this method is the toxicity of the organotin reagents. nih.gov
A summary of representative cross-coupling reactions for further functionalization is presented below.
| Reaction | Substrate Example | Coupling Partner | Catalyst System | Resulting Structure |
|---|---|---|---|---|
| Sonogashira | 2-Chloro-9-benzyl-6-(2-thienyl)purine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-Alkynyl-9-benzyl-6-(2-thienyl)purine |
| Stille | 9-Benzyl-6-(5-bromo-2-thienyl)purine | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 9-Benzyl-6-(5-R-2-thienyl)purine nih.gov |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions offer a powerful strategy to construct fused polycyclic systems from appropriately substituted purine derivatives. Palladium-catalyzed C-H activation/arylation is a prominent method for achieving such transformations. nih.gov For a molecule like 9-(phenylmethyl)-6-(2-thienyl)-9H-purine, if the benzyl group were replaced with a 2-halophenyl group, an intramolecular C-H arylation could potentially be triggered between the purine C8 or the thiophene C3 position and the ortho-position of the phenyl ring, leading to a rigid, fused heterocyclic system.
While specific examples for the intramolecular cyclization of 6-thienylpurines are not abundant in the literature, the principles have been demonstrated in related purine systems. For instance, intramolecular C-H arylations of 9-(2-chlorophenethyl)purines have been used to synthesize 5,6-dihydropurino[8,9-a]isoquinolines in high yields. Such palladium-catalyzed cascade cyclizations are a testament to the power of this methodology for rapidly building molecular complexity. nih.gov The feasibility of such a reaction would depend on the specific geometry and reactivity of the precursor.
In Vitro Biological Activities and Molecular Mechanisms of Action of 9h Purine, 9 Phenylmethyl 6 2 Thienyl Analogues
Cellular and Molecular Targets in Chemical Biology Research
The biological effects of 9-(phenylmethyl)-6-(2-thienyl)-9H-purine analogues are rooted in their interactions with specific cellular and molecular machinery. These interactions are pivotal in modulating biological pathways implicated in various pathologies.
Enzyme Inhibition Studies (e.g., Kinases, Transferases, Phosphorylases, COX Enzymes)
Analogues of 9H-purine have demonstrated significant potential as enzyme inhibitors, a characteristic that underpins many of their biological activities. researchgate.netresearchgate.net Research into related substituted purine (B94841) structures has identified them as potent inhibitors of several enzyme classes.
One key area of investigation is the inhibition of cyclin-dependent kinases (CDKs) by 2,6,9-trisubstituted purine derivatives like bohemine. nih.gov These enzymes are crucial regulators of the cell cycle, and their inhibition can halt uncontrolled cell proliferation, a hallmark of cancer. nih.gov
Furthermore, a series of 6,8,9-poly-substituted purines were found to inhibit Death-Associated Protein Kinase 1 (DAPK-1), a kinase involved in apoptosis. The most active of these analogues, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, exhibited an IC50 value of 2.5 μM against recombinant DAPK-1, suggesting this inhibition may be responsible for its pro-apoptotic effects in cancer cells. nih.gov
In another study, a series of 6,7-disubstituted 7H-purine analogues were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two receptor tyrosine kinases critical in breast cancer. ijpsdronline.comindexcopernicus.com Compound 8e from this series showed potent inhibition of both kinases, leading to significant cytotoxic effects against breast cancer cells. ijpsdronline.comindexcopernicus.com
Research has also explored the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. dovepress.comfrontiersin.org While direct studies on the title compound are limited, related heterocyclic compounds, including pyrimidine (B1678525) and pyrazole (B372694) derivatives, have been shown to be selective COX-2 inhibitors. dovepress.comnih.govnih.govmdpi.com This selective inhibition is a sought-after characteristic for anti-inflammatory agents, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. dovepress.comfrontiersin.org
Interactions with Riboswitches
Riboswitches are regulatory segments of messenger RNA that bind small molecules to control gene expression. The purine family of riboswitches, which includes those that bind guanine (B1146940) and adenine, represents a potential target for therapeutic intervention. These RNA structures recognize effector molecules that contain a purine component, often through base-pairing interactions. While specific studies on the interaction of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- with riboswitches are not detailed in the available literature, the general principle that purine analogues can act as ligands for these regulatory RNAs makes them an area of interest for future research.
Investigation of In Vitro Biological Effects
The interaction of these purine analogues with their molecular targets translates into measurable biological effects in vitro, including the ability to kill cancer cells, induce programmed cell death, and reduce inflammatory markers.
Antiproliferative and Cytotoxic Activity Studies (e.g., SRB, MTT Assays)
A significant body of research has focused on the antiproliferative and cytotoxic effects of 6,9-disubstituted purine analogues against various human cancer cell lines. researchgate.netresearchgate.netnih.gov In one study, a series of purines with a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position were screened for anticancer activity. researchgate.netresearchgate.netnih.gov
The cytotoxic activities were evaluated using assays on liver (Huh7, HepG2), colon (HCT116), and breast (MCF7) carcinoma cell lines. researchgate.netnih.gov The results revealed that nearly all synthesized compounds had promising cytotoxic activities, with IC50 values ranging from 0.05 to 21.8 μM. researchgate.netresearchgate.net Two compounds in particular, a 6-(4-(4-trifluoromethylphenyl)piperazine) analogue (12) and another analogue (22), demonstrated excellent cytotoxicity, with IC50 values between 0.08 and 0.13 μM on Huh7 cells. researchgate.netnih.gov This level of activity was comparable to the established anticancer drug camptothecin (B557342) and superior to other agents like 5-FU, cladribine, and fludarabine. researchgate.netnih.gov
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Analogue 12 | Huh7 | < 0.1 - 0.13 | researchgate.netnih.gov |
| Analogue 22 | Huh7 | 0.08 - 0.13 | researchgate.netnih.gov |
| Analogue 25 | Huh7 | < 0.1 - 0.13 | researchgate.netnih.gov |
| Camptothecin (CPT) | Huh7 | Comparable to analogues | researchgate.netnih.gov |
| 5-Fluorouracil (5-FU) | Huh7 | Less active than analogues | researchgate.netnih.gov |
| Cladribine | Huh7 | Less active than analogues | researchgate.netnih.gov |
| Fludarabine | Huh7 | Less active than analogues | researchgate.netnih.gov |
This table presents a summary of the cytotoxic activities of lead purine analogues compared to standard chemotherapeutic agents.
Further studies on 6,7-disubstituted 7H-purine analogues designed as EGFR/HER2 inhibitors also showed potent cytotoxic activity against breast cancer cell lines BT-474 and SKBR3, with IC50 values in the low micromolar range. indexcopernicus.com
Induction of Apoptosis and Cell Death Pathways (e.g., DNA Fragmentation, Caspase Activity)
Beyond simply halting proliferation, many purine analogues actively induce programmed cell death, or apoptosis, in cancer cells. nih.govijpsdronline.com Analysis of 6,8,9-poly-substituted purines revealed that active compounds induce cell death in leukemia cells through apoptosis, as confirmed by Annexin-V staining and assays showing the cleavage of initiator caspases. nih.gov
Similarly, a study on 6,7-disubstituted 7H-purine analogues found that the lead compound, 8e, induced apoptosis in 79% of SKBR3 breast cancer cells, an effect comparable to the approved drug lapatinib. indexcopernicus.com This apoptotic induction was associated with a significant arrest of the cell cycle in the G2/M phase. ijpsdronline.comindexcopernicus.com These findings indicate that the cytotoxic effects of these compounds are directly linked to their ability to trigger the cell's self-destruction pathways. ijpsdronline.com
Anti-Inflammatory Effects (e.g., COX Enzyme Inhibition, Protein Denaturation)
The purine scaffold is also associated with anti-inflammatory properties. nih.gov Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX-1 and COX-2) are key mediators. dovepress.comfrontiersin.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. dovepress.com
While direct data on the title compound is sparse, research into structurally related pyrimidine derivatives has shown high selectivity for inhibiting COX-2 over COX-1. nih.govmdpi.com This is a clinically important feature, as selective COX-2 inhibition can provide anti-inflammatory benefits with a lower risk of gastrointestinal side effects. frontiersin.org Studies on these pyrimidine analogues confirmed their ability to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model, highlighting their antioxidant properties which contribute to their anti-inflammatory profile. nih.govmdpi.com
Antimicrobial Activities (e.g., Inhibition of Microbial Growth, Bacterial Strains)
Analogues of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- have demonstrated a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral properties. The structural motif of a substituted purine core is central to their capacity to inhibit the growth of various microbial species.
Antifungal Activity: A novel class of purine analogues has been synthesized and shown to possess potent antifungal activity, particularly against the pathogenic fungus Cryptococcus neoformans (Cn). nih.govacs.orguni-freiburg.de One lead compound, DT-23, an analogue of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine, inhibits fungal growth with a Minimum Inhibitory Concentration (MIC₅₀) of 15 µg/mL. nih.govacs.org Notably, this compound exhibits a synergistic effect with Amphotericin B (AmB), a conventional antifungal medication. nih.govacs.orguni-freiburg.de At a concentration as low as 1.5 µg/mL, DT-23 enhances the fungicidal activity of AmB in vitro. nih.govacs.org This synergistic relationship suggests a promising avenue for combination therapies to combat fungal infections. nih.govacs.org
Antibacterial Activity: Research into 9-benzyl-6-(2-furyl)purines, which are structurally similar to the 6-(2-thienyl) analogues, has identified significant activity against Mycobacterium tuberculosis. researchgate.net The potency of these compounds is influenced by substitutions on both the purine ring and the benzyl group. Analogues with electron-donating substituents on the phenyl ring of the benzyl group generally show good inhibitory effects. researchgate.net The introduction of a chlorine atom at the 2-position of the purine ring further enhances this antimycobacterial activity. researchgate.net For instance, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine is a highly potent inhibitor, with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against M. tuberculosis. researchgate.net
Furthermore, certain purine analogues have been specifically designed to target guanine riboswitches, which are prevalent in Gram-positive bacteria. nih.gov Several of these rationally designed compounds inhibit the growth of Bacillus subtilis. nih.gov Two such compounds, designated G6 and G7, were found to completely inhibit bacterial growth at concentrations above their MIC. nih.gov
While not purines, structurally related 2-(benzylthio)pyrimidine derivatives have also been screened for antibacterial properties against multi-resistant strains of Escherichia coli and Staphylococcus aureus, showing significant activity. scirp.org
Antiviral Activity: The antimicrobial investigation of purine analogues extends to antiviral applications. A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and evaluated for their activity against rhinoviruses. nih.gov Structure-activity relationship studies indicated that compounds featuring small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov
Table 1: Antimicrobial Activity of Selected Purine Analogues
| Compound/Analogue Class | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| DT-23 | Cryptococcus neoformans | MIC₅₀ = 15 µg/mL | nih.govacs.org |
| 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine | Mycobacterium tuberculosis | 0.39 µg/mL | researchgate.net |
| Guanine Analogues (G6, G7) | Bacillus subtilis | Growth inhibition >50% at 100 µM | nih.gov |
| 6-Anilino-9-benzyl-2-chloro-9H-purines | Rhinovirus serotype 1B | Inhibitory activity demonstrated | nih.gov |
Molecular Mechanisms Elucidation Through Biochemical Assays
Biochemical assays have been instrumental in deciphering the molecular mechanisms through which these purine analogues exert their biological effects. These studies primarily involve enzyme activity assays and ligand binding studies to identify specific molecular targets.
Enzyme Activity Assays (In Vitro and In Situ)
Enzyme inhibition is a key mechanism for the antimicrobial action of many purine derivatives. By targeting enzymes crucial for microbial survival and virulence, these compounds can effectively disrupt essential cellular processes.
In the case of the antifungal purine analogue DT-23, enzyme activity assays have confirmed its targeted mechanism of action. nih.govacs.org DT-23 potently inhibits recombinant inositol (B14025) polyphosphate kinases from Cryptococcus neoformans, specifically IP₃-₄K (Arg1) and IP₆K (Kcs1). nih.gov The half-maximal inhibitory concentration (IC₅₀) for the inhibition of recombinant CnArg1 is 0.6 µM, a significant improvement over previous analogues which had IC₅₀ values in the range of 10–30 µM. nih.gov DT-23 also inhibits recombinant Kcs1 with a similar potency (IC₅₀ = 0.68 µM), demonstrating a dual-targeting capability that enhances its antifungal potential. nih.govacs.org In vivo assays further confirmed that the compound inhibits Arg1 and Kcs1 activity within the fungal cells. nih.govacs.org
Other purine derivatives have been investigated as inhibitors of different kinases. For example, various 9H-purine derivatives have been designed and evaluated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), an important target in antitumor research. nih.gov Similarly, some phosphane(9H-purine-6-thiolato)gold(I) complexes have shown a strong inhibitory effect on the enzyme thioredoxin reductase (TrxR). nih.gov
Table 2: Enzyme Inhibition by Selected Purine Analogues
| Compound/Analogue | Enzyme Target | Organism | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|---|
| DT-23 | IP₃-₄K (Arg1) | Cryptococcus neoformans | 0.6 µM | nih.gov |
| DT-23 | IP₆K (Kcs1) | Cryptococcus neoformans | 0.68 µM | nih.govacs.org |
| DT-17 | IP₃-₄K (Arg1) | Cryptococcus neoformans | 2 µM | nih.govacs.org |
Ligand Binding Affinity Studies
The interaction of purine analogues with specific molecular receptors or RNA structures is another critical mechanism of action. Ligand binding affinity studies help to quantify the strength of these interactions.
A notable example involves purine analogues designed to bind to guanine riboswitches in bacteria. nih.gov Riboswitches are structured RNA domains in bacterial mRNA that regulate gene expression upon binding to a specific ligand. nih.gov By binding to the guanine riboswitch, these synthetic purine analogues can repress the expression of genes essential for purine biosynthesis and transport, thereby inhibiting bacterial growth. nih.gov The ability of these rationally designed compounds to be bound by the guanine riboswitch aptamer from Bacillus subtilis was examined in vitro, with many showing affinities comparable to that of the natural ligand, guanine. nih.gov This demonstrates that targeting RNA riboswitches is a viable strategy for developing novel antibacterial agents. nih.gov
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of N9-Substitution on Biological Activity
The substitution at the N9 position of the purine (B94841) ring is a critical determinant of biological activity. This position is a common site for modification in the design of various therapeutic agents. beilstein-journals.org The stability of purine tautomers often follows the order of 9-H > 7-H > 3-H > 1-H, making the N9 position a favorable site for substitution. rsc.org
The N-benzyl (phenylmethyl) group is a common substituent in many biologically active compounds. In the context of purine derivatives, the introduction of substituents at the N9 position, such as the phenylmethyl group, can significantly enhance binding affinity and selectivity towards various biological targets, including kinases. semanticscholar.orgnih.gov For instance, N-benzyl substitution on phenethylamines has been shown to confer a significant increase in binding affinity and functional activity at 5-HT2A receptors. nih.gov
In the development of 2,6,9-trisubstituted purine derivatives as potential anticancer agents, the nature of the N-alkyl substitution was found to be a key factor influencing their effectiveness. semanticscholar.org Studies on Bcr-Abl inhibitors with a purine scaffold have highlighted the importance of the N9-substituent. For example, a methylcyclopropyl group at the N9 position was found to be significantly more favorable for activity than an n-hexyl substituent. mdpi.com This underscores the principle that the size, shape, and electronic properties of the N9-substituent are crucial for optimal interaction with the target protein.
The regioselectivity of substitution on the purine ring, particularly between the N7 and N9 positions, plays a crucial role in determining the biological profile of the resulting compounds. While the N9 position is often the preferred site of substitution, the N7-isomer can also be formed and may exhibit different biological activities. beilstein-journals.org The ratio of N7 to N9 regioisomers can be influenced by the steric properties of substituents at other positions on the purine ring, such as the C6 position. beilstein-journals.org Bulky substituents at the C6-position can shield the proximal N7 atom, favoring substitution at the N9 position. beilstein-journals.org
Systematic studies comparing N7- and N9-substituted purine derivatives have been conducted to understand the impact of this regioisomerism. researchgate.net While N9-substituted analogs of natural purine nucleosides are widely studied for their biological activity, N7-analogs have been investigated less frequently but are also of interest. researchgate.net The stereochemistry of the substituent at the N9 position can also have a profound effect on biological activity, although specific details regarding the stereochemical influence of the phenylmethyl group in 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- are not extensively documented in the provided results. However, the general principles of stereoselectivity in drug-receptor interactions suggest that different stereoisomers could exhibit varying potencies and selectivities.
Influence of C6-Substitution on Biological Activity
The C6 position of the purine ring is another key site for modification that significantly impacts the biological properties of the resulting derivatives. The introduction of various substituents at this position can modulate the compound's interaction with target enzymes and receptors. nih.gov
The presence of a thienyl group at the C6 position, as seen in 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-, is a notable structural feature. Thiophenes are five-membered heterocyclic rings containing a sulfur atom and are common motifs in medicinally active compounds. nih.gov The incorporation of a thiophene (B33073) ring can influence the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby affecting its biological activity.
In a broader context, the substitution of the purine core with various heterocyclic systems at the C6 position has been explored to develop new therapeutic agents. For example, in the design of 2,6,9-trisubstituted purines as anticancer compounds, an arylpiperazinyl system connected at the C6 position was found to be beneficial for cytotoxic activity. semanticscholar.orgnih.govresearchgate.net This highlights the importance of the nature of the heterocyclic substituent at C6 in determining the pharmacological outcome. The ability to install diverse functionality at the C6 position through modern synthetic methods, such as photoredox and nickel-catalyzed cross-coupling, has expanded the chemical space available for medicinal chemists to explore. nih.gov
Studies on C6-substituted purine nucleoside analogues have shown that functionalization with cycloalkanes of various sizes (e.g., cyclobutyl, cyclopentyl, cyclooctyl) can lead to active compounds. nih.gov This suggests that the purine scaffold can accommodate a range of ring sizes at the C6 position, with the optimal size being dependent on the specific biological target. For instance, in the context of antibacterial drug design, five- and six-membered heterocycles are the most significant ring sizes. nih.gov The physicochemical properties conferred by the heterocyclic ring, which are influenced by its size, play a crucial role in determining the biological activity of the drug. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. researchgate.net
3D-QSAR studies have been successfully applied to various series of purine derivatives to guide the design of more potent inhibitors. mdpi.comresearchgate.net For instance, in the development of Bcr-Abl inhibitors based on a purine scaffold, 3D-QSAR models (CoMFA and CoMSIA) were used to identify key structural requirements for high inhibitory activity. mdpi.com These models revealed the importance of specific substitutions at the N9, C2, and C6 positions of the purine ring. mdpi.com
Similarly, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives as potential anticancer agents showed that steric properties had a greater influence on cytotoxicity than electronic properties. semanticscholar.orgnih.govresearchgate.net The models indicated that an arylpiperazinyl system at the C6 position was favorable for activity, while bulky groups at the C2 position were detrimental. semanticscholar.orgnih.govresearchgate.net These findings from QSAR models provide a rational basis for the design of new purine derivatives with improved therapeutic potential.
Data Tables
Table 1: Influence of N9-Substituent on Bcr-Abl Inhibition Data extracted from a 3D-QSAR study on purine derivatives. mdpi.com
| Compound | N9-Substituent | IC50 (µM) | Relative Activity |
| 51 (VII) | methylcyclopropyl | 0.015 | Most Active |
| 32 | n-hexyl | 86.46 | Least Active |
Table 2: Summary of 3D-QSAR Findings for Anticancer Activity of 2,6,9-Trisubstituted Purines Based on studies of cytotoxic purine derivatives. semanticscholar.orgnih.govresearchgate.net
| Structural Feature | Influence on Cytotoxicity | Favorable/Unfavorable |
| Steric Properties | Major Contribution (70%) | - |
| Electronic Properties | Minor Contribution (30%) | - |
| C6-Substituent | Arylpiperazinyl system | Favorable |
| C2-Substituent | Bulky systems | Unfavorable |
Three-Dimensional QSAR (3D-QSAR) Methodologies (e.g., CoMFA, CoMSIA, Topomer CoMFA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. Methodologies like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Topomer CoMFA are instrumental in guiding the rational design of novel derivatives.
CoMFA and CoMSIA are widely used 3D-QSAR techniques that generate predictive models based on the steric and electrostatic fields of aligned molecules. nih.govnih.gov For a series of purine analogues, these models can elucidate the structural requirements for optimal interaction with a biological target. For instance, in studies of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties can be a dominant factor in explaining the cytotoxicity of the compounds. nih.govnih.gov These models are built by aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. The resulting data is then analyzed using partial least squares (PLS) to develop a QSAR equation.
A typical 3D-QSAR study involves the following steps:
Selection of a training set of molecules with known biological activities.
3D structure generation and alignment of the molecules based on a common scaffold.
Calculation of molecular fields (e.g., steric and electrostatic for CoMFA; steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor for CoMSIA).
PLS analysis to derive a correlation between the molecular fields and biological activities.
Validation of the model using a test set of compounds not included in the training set.
The statistical significance of the models is often evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
| 3D-QSAR Methodology | Key Features | Typical Application in Purine Chemistry |
| CoMFA | Utilizes steric and electrostatic fields to predict activity. | Identifying regions where bulky or charged groups enhance or diminish the biological activity of purine derivatives. nih.gov |
| CoMSIA | In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis. nih.gov | Refining the understanding of interactions by highlighting the importance of hydrophobicity and hydrogen bonding patterns in the binding of purine analogues to their targets. |
| Topomer CoMFA | A fragment-based 3D-QSAR method that does not require manual alignment of molecules. | Rapidly screening virtual libraries of purine derivatives to predict their activity based on the contributions of different fragments. |
Contour Map Analysis of Molecular Fields (Electrostatic, Hydrophobic, Steric, Hydrogen Bond Donor)
The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity.
Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that less bulky groups are preferred. nih.gov For instance, in a hypothetical CoMFA study of 9-(phenylmethyl)-6-(2-thienyl)-9H-purine derivatives, a green contour near the phenyl or thienyl ring would suggest that introducing larger substituents at that position could enhance potency. Conversely, a yellow contour near the purine core might indicate steric hindrance.
Electrostatic Contour Maps: These maps use blue and red contours. Blue contours identify areas where electropositive (electron-donating) groups are beneficial for activity, whereas red contours indicate that electronegative (electron-withdrawing) groups are favored. nih.gov If a red contour were observed near the 2-position of the purine ring, it would suggest that substituting with an electron-withdrawing group could be advantageous.
Hydrophobic Contour Maps: In CoMSIA, hydrophobic fields are represented by contours (e.g., yellow and white). Yellow contours may indicate regions where hydrophobic groups increase activity, while white contours might suggest that hydrophilic groups are preferred.
Hydrogen Bond Donor/Acceptor Maps: These maps (e.g., using cyan and purple contours) show where hydrogen bond donors and acceptors, respectively, would favorably interact with the target. For 9-(phenylmethyl)-6-(2-thienyl)-9H-purine, these maps could highlight opportunities for forming additional hydrogen bonds with the target protein, for example, by modifying substituents on the phenyl or thienyl rings.
Ligand-Based and Structure-Based Rational Design Strategies
Rational drug design strategies can be broadly categorized as either ligand-based or structure-based.
Ligand-based drug design is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that bind to the target. The 3D-QSAR methodologies discussed above are prime examples of ligand-based approaches. By building a model from the structures of known active and inactive compounds, researchers can infer the necessary pharmacophoric features for biological activity and design new molecules that possess these features.
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach allows for the direct visualization of the binding site and the interactions between the ligand and the protein. Iterative structure-based design was successfully used to optimize O(6)-cyclohexylmethylguanines as CDK1 and CDK2 inhibitors, leading to a 1,000-fold increase in potency. nih.gov The increased potency was attributed to the formation of two additional hydrogen bonds with the target enzyme. nih.gov
For 9-(phenylmethyl)-6-(2-thienyl)-9H-purine, a structure-based design approach would involve:
Determining the crystal structure of the target protein in complex with the compound or a close analogue.
Analyzing the binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the phenyl, thienyl, and purine moieties and the amino acid residues of the binding pocket.
Designing new derivatives that optimize these interactions. For example, if a hydrophobic pocket is identified near the thienyl ring, analogues with more lipophilic substituents on the thiophene could be synthesized. Similarly, if a hydrogen bond donor/acceptor pair is unsatisfied, a modification to introduce the complementary group could be made.
The synthesis of 6-(2-thienyl)purine nucleoside derivatives has been explored to create unnatural base pairs, demonstrating how modifications at the 6-position of the purine ring can be rationally designed to achieve specific molecular recognition properties. nih.gov
| Design Strategy | Basis | Application to 9-(phenylmethyl)-6-(2-thienyl)-9H-purine |
| Ligand-Based Design | Based on the structure-activity relationships of a series of known active and inactive compounds. | - Development of a pharmacophore model. - 3D-QSAR (CoMFA/CoMSIA) to guide modifications on the phenyl and thienyl rings. |
| Structure-Based Design | Based on the 3D structure of the biological target. | - Docking studies to predict the binding orientation. - Design of new derivatives to form specific hydrogen bonds or hydrophobic interactions with the target's active site. |
By integrating both ligand-based and structure-based design strategies, medicinal chemists can more efficiently navigate the chemical space to develop potent and selective inhibitors based on the 9-(phenylmethyl)-6-(2-thienyl)-9H-purine scaffold.
Future Research Directions and Methodological Advancements for Purine Based Chemical Compounds
Integration of Advanced Synthetic and Computational Methodologies
The future of purine (B94841) chemistry lies in the seamless integration of advanced synthetic techniques with powerful computational tools. This synergy is poised to accelerate the discovery and optimization of novel purine-based drug candidates.
Advanced Synthetic Methodologies:
Recent years have witnessed the emergence of innovative synthetic methods that are highly applicable to the diversification of the purine scaffold. rsc.org These include:
Late-Stage Functionalization: Techniques such as C-H activation and photoredox catalysis are enabling the direct modification of the purine core at later stages of a synthetic sequence. This allows for the rapid generation of diverse analogues from a common intermediate, bypassing the need for lengthy de novo syntheses. For instance, an electrochemical method for the C6-selective hydroxyalkylation of purine nucleosides has been recently developed. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and the ability to perform reactions that are challenging in batch processes. This is particularly relevant for handling potentially hazardous reagents often used in heterocyclic chemistry.
Biocatalysis: The use of enzymes to perform specific transformations on the purine core offers unparalleled selectivity and milder reaction conditions. rsc.org Recombinant enzymes can be engineered to catalyze specific reactions, providing access to novel purine derivatives that are difficult to obtain through traditional chemical synthesis. rsc.orgresearchgate.net
Computational Methodologies:
Computational chemistry and bioinformatics are becoming indispensable tools in modern drug discovery. nih.govnih.gov For purine-based compounds, these methodologies can be applied to:
Virtual Screening: Large virtual libraries of purine derivatives can be screened against the three-dimensional structure of a biological target to identify potential hits.
Pharmacophore Modeling: By analyzing the structural features of known active compounds, pharmacophore models can be developed to guide the design of new molecules with improved potency and selectivity.
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These methods provide detailed insights into the binding modes of purine ligands with their target proteins, helping to rationalize structure-activity relationships (SAR) and guide lead optimization. nih.gov For instance, MD simulations have been used to study the stabilization of newly synthesized purine derivatives against various receptor sites. nih.gov
Development of Novel Purine Architectures for Target Specificity
While the classical purine scaffold remains a rich source of bioactive molecules, the development of novel purine architectures is crucial for achieving enhanced target specificity and overcoming drug resistance.
Strategies for Architectural Innovation:
Scaffold Hopping and Bioisosteric Replacement: Replacing the purine core with other heterocyclic systems (bioisosteres) can lead to compounds with improved pharmacokinetic properties and novel biological activities. mdpi.com Similarly, the systematic replacement of substituents on the purine ring can fine-tune the compound's interaction with its target.
Multi-substituted Purines: The synthesis of purines with substituents at multiple positions (e.g., 2,6,8,9-tetrasubstituted purines) allows for a more comprehensive exploration of chemical space and the development of highly specific ligands. rsc.org
Conformationally Restricted Analogues: Introducing conformational constraints into the purine structure can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.
The development of 2,6,9-trisubstituted purine derivatives has shown promise in yielding potent antitumor compounds. rsc.org The nature of the substituents at these positions significantly influences the biological activity.
Exploration of Polypharmacology and Multi-Targeted Approaches
The "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial strategy for treating such diseases. wiley.comnih.gov
Purine derivatives are well-suited for the development of multi-targeted agents due to their ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. mdpi.comnih.gov
Designing Multi-Targeted Purines:
Fragment-Based Drug Discovery (FBDD): Combining fragments known to bind to different targets into a single molecule can lead to the development of multi-targeted ligands.
Privileged Scaffold Decoration: The purine core can be decorated with different functional groups to simultaneously engage with multiple targets.
Computational Design: In silico methods can be used to predict the binding of a purine derivative to multiple targets and guide the design of compounds with a desired polypharmacological profile. nih.gov
Application of Structural Bioinformatics in Lead Discovery
Structural bioinformatics plays a pivotal role in modern drug discovery by providing a molecular-level understanding of drug-target interactions. nih.govplos.org The increasing availability of protein structures, driven by advances in X-ray crystallography and cryo-electron microscopy, has significantly enhanced the impact of structure-based drug design.
Key Applications in Purine-Based Drug Discovery:
Target Identification and Validation: Structural bioinformatics can help to identify and validate new drug targets by analyzing the three-dimensional structures of proteins and their potential ligand-binding sites.
Structure-Based Virtual Screening: As mentioned earlier, the 3D structure of a target protein can be used to screen large compound libraries to identify potential purine-based inhibitors.
Fragment-Based Screening: X-ray crystallography can be used to screen for the binding of small chemical fragments to a target protein, providing starting points for the development of more potent leads. nih.gov
Lead Optimization: The co-crystal structure of a purine derivative bound to its target provides invaluable information for optimizing its potency, selectivity, and pharmacokinetic properties. plos.org
The integration of these advanced methodologies will undoubtedly continue to drive the discovery and development of novel purine-based therapeutics for a wide range of human diseases. The exploration of compounds like 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- and its analogues, guided by these principles, holds significant promise for the future of medicine.
Q & A
Q. What approaches validate conflicting chromatographic retention times in HPLC analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
